molecular formula C24H36O13 B11826776 8-Methoxycarbonyloctanoyl 2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside

8-Methoxycarbonyloctanoyl 2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside

Katalognummer: B11826776
Molekulargewicht: 532.5 g/mol
InChI-Schlüssel: OEKGNKBFJPVGPL-XNQICQOHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a β-D-galactopyranoside derivative featuring:

  • Tetra-O-acetyl protection at positions 2, 3, 4, and 6, which enhances stability during synthetic manipulations and prevents unwanted side reactions.
  • An 8-methoxycarbonyloctanoyl group esterified at the anomeric oxygen (O-1).

The acetyl groups are readily cleaved under basic conditions (e.g., ammonia/methanol), making this compound a versatile intermediate in glycosylation and glycoconjugate synthesis. The methoxycarbonyloctanoyl moiety may serve as a hydrolyzable linker for drug delivery or a functional handle for further derivatization.

Eigenschaften

Molekularformel

C24H36O13

Molekulargewicht

532.5 g/mol

IUPAC-Name

1-O-methyl 9-O-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] nonanedioate

InChI

InChI=1S/C24H36O13/c1-14(25)32-13-18-21(33-15(2)26)22(34-16(3)27)23(35-17(4)28)24(36-18)37-20(30)12-10-8-6-7-9-11-19(29)31-5/h18,21-24H,6-13H2,1-5H3/t18-,21+,22+,23-,24+/m1/s1

InChI-Schlüssel

OEKGNKBFJPVGPL-XNQICQOHSA-N

Isomerische SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)CCCCCCCC(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C

Kanonische SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)CCCCCCCC(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Protection of β-D-Galactopyranose Hydroxyl Groups

The synthesis begins with the full acetylation of β-D-galactopyranose to generate 2,3,4,6-tetra-O-acetyl-β-D-galactopyranose. This step employs acetic anhydride in the presence of a catalytic base, such as pyridine or 4-dimethylaminopyridine (DMAP), under reflux conditions. Acetylation ensures the hydroxyl groups are protected from undesired side reactions during subsequent glycosylation. The reaction typically achieves >95% conversion, with the product purified via recrystallization from ethanol.

Glycosylation with 8-Methoxycarbonyloctanoyl Donor

The key glycosylation step involves coupling the acetylated galactose derivative with 8-methoxycarbonyloctanol. This is facilitated using the Koenigs-Knorr method, where 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl bromide is activated by silver oxide (Ag₂O) in anhydrous dichloromethane. The reaction proceeds via nucleophilic displacement, forming the β-glycosidic bond between the anomeric carbon of galactose and the hydroxyl oxygen of the octanoyl chain.

Reaction Conditions:

  • Catalyst: Ag₂O (2.5 equiv)

  • Solvent: Anhydrous CH₂Cl₂

  • Temperature: 0°C to room temperature, 12–24 hours

  • Yield: 68–72% after column chromatography

Stepwise Preparation Methods

Synthesis of 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl Bromide

  • Acetylation: β-D-galactopyranose (10 g) is dissolved in acetic anhydride (50 mL) with pyridine (5 mL). The mixture is stirred at 50°C for 6 hours, quenched with ice water, and extracted with ethyl acetate.

  • Bromination: The acetylated product is treated with HBr (33% in acetic acid) at 0°C for 1 hour. The resulting glycosyl bromide is precipitated using diethyl ether and dried under vacuum.

Glycosylation Reaction

  • Activation: 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl bromide (5 mmol) and Ag₂O (12.5 mmol) are suspended in CH₂Cl₂ (50 mL).

  • Coupling: Methyl 8-hydroxyoctanoate (5.5 mmol) is added dropwise, and the reaction is stirred under nitrogen for 18 hours.

  • Workup: The mixture is filtered through Celite, concentrated, and purified via silica gel chromatography (hexane/ethyl acetate 3:1).

Optimization of Reaction Conditions

Catalyst Screening

Comparative studies reveal that Ag₂O outperforms alternative promoters like BF₃·Et₂O in glycosylation efficiency (Table 1).

Table 1: Catalyst Performance in Glycosylation

CatalystSolventTemperature (°C)Yield (%)
Ag₂OCH₂Cl₂2572
BF₃·Et₂OCH₂Cl₂2558
PTA*Toluene80<10

*PTA = Phosphotungstic acid.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., CH₂Cl₂, DMF) enhance glycosyl donor solubility, while temperatures below 25°C minimize β-elimination side reactions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 5.32 (d, J = 3.5 Hz, H-1), 4.82–4.75 (m, acetyl protons), 3.65 (s, OCH₃), 2.30 (t, J = 7.4 Hz, CH₂COO).

  • HRMS (ESI): m/z calc. for C₂₄H₃₈O₁₂ [M+Na]⁺: 541.2156; found: 541.2152.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 12.3 minutes, confirming >98% purity .

Analyse Chemischer Reaktionen

Glycosylation Reactions

This compound serves as a glycosyl donor in stereoselective glycosidic bond formation. The methoxycarbonyl group activates the anomeric position for nucleophilic attack, while acetyl groups protect hydroxyls during synthesis.

Key protocol ( ):

  • Reagents: N-Bromosuccinimide (NBS), molecular sieves (MS 4Å), and chloroform solvent.

  • Typical yield: 80–90% for β-(1→6) galactosyl-mannoside linkages.

  • Workup: Neutralization with Et₃N, purification via silica gel chromatography (hexanes/EtOAc gradients).

Example reaction ( ):

text
Glycosyl donor + Acceptor → Allyl β-D-galactopyranosyl-(1→6)-α-D-mannopyranoside (80% yield)

Factors influencing reactivity:

  • Steric effects: Bulky benzoyl groups on acceptors reduce reaction rates.

  • Solvent polarity: Dichloromethane enhances oxocarbenium ion stability compared to nonpolar solvents .

Ester Hydrolysis and Deacetylation

Controlled removal of acetyl groups is critical for generating free hydroxyls in downstream applications.

Experimental conditions ( ):

  • Reagents: BF₃·Et₂O in anhydrous ether at 110°C.

  • Mechanism: Lewis acid coordination to acetyl oxygen weakens the glycosidic bond, facilitating hydrolysis.

Thermodynamic data ( ):

Interaction TypeBond Distance (Å)Binding Energy (MP2/6-31G*)
BF₃-anomeric acetyl group1.76-5.4 kcal/mol
BF₃-pyranoside oxygen2.44-2.9 kcal/mol

Outcome:

  • Selective α-anomer formation due to lower activation energy for axial attack (ΔG = −3.5 kcal/mol vs. +9.6 kcal/mol for β-anomer) .

Nucleophilic Substitution at the Anomeric Center

The methoxycarbonyl group stabilizes the oxocarbenium intermediate, enabling stereocontrolled substitutions.

Mechanistic steps ( ):

  • Activation: BF₃ or AgOTf generates a transient oxocarbenium ion.

  • Nucleophilic attack: Alcohol or amine nucleophiles (e.g., benzyl-protected mannose) approach from the less hindered β-face.

  • Deprotection: Post-reaction acetyl cleavage yields free glycosides.

Kinetic data ( ):

  • Rate enhancement: Electron-deficient acceptors increase reaction rates by 3–5× compared to electron-rich analogs.

  • Solvent effects: Reactions in CCl₄ proceed 2× faster than in THF due to reduced ion pairing.

Stereochemical Outcomes

The compound’s β-configuration directs high β-selectivity (>90%) in glycosylations. Computational studies explain this preference:

Free energy comparison ( ):

AnomerΔG (gas phase, a.u.)Solvation Energy in DMSO (kcal/mol)
α−1297.5072−22.8
β−1297.5029−26.8

Key insight: While the α-anomer is thermodynamically favored in the gas phase, polar solvents like DMSO stabilize the β-anomer, altering product ratios .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that derivatives of galactopyranosides, including 8-Methoxycarbonyloctanoyl 2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside, exhibit significant antimicrobial properties. In vitro studies have demonstrated that these compounds can effectively inhibit the growth of various bacterial and fungal strains. For instance, compounds derived from similar structures have shown higher zones of inhibition against pathogens such as Staphylococcus aureus and Bacillus subtilis compared to standard antibiotics like azithromycin .

Anticancer Potential

In vivo studies have suggested that this compound may possess anticancer properties. For example, xenograft models revealed that treatment with related compounds led to tumor growth inhibition rates of up to 60% at doses of 20 mg/kg. The mechanism of action is hypothesized to involve the induction of apoptosis in cancer cells, making it a candidate for further exploration in cancer therapeutics.

Drug Delivery Systems

The structural characteristics of this compound make it suitable for use in drug delivery systems. Its ability to form stable complexes with drugs can enhance the solubility and bioavailability of poorly soluble pharmaceuticals. Research is ongoing to optimize these delivery systems for targeted therapy in various diseases .

Glycoconjugate Synthesis

This compound serves as a valuable intermediate in the synthesis of glycoconjugates. Glycoconjugates play crucial roles in cell recognition processes and are vital for vaccine development and immunotherapy. The acylation patterns present in this compound allow for the modification of glycan structures to enhance their biological activity and stability .

Biodegradable Polymers

The incorporation of galactopyranoside derivatives into polymer matrices has shown promise in developing biodegradable materials. These materials can be utilized in packaging applications or as scaffolds in tissue engineering due to their biocompatibility and biodegradability .

Data Summary Table

Application AreaKey FindingsReferences
Antimicrobial ActivityEffective against Staphylococcus aureus ,
Anticancer PotentialUp to 60% tumor growth inhibition in vivo
Drug Delivery SystemsEnhanced solubility and bioavailability ,
Glycoconjugate SynthesisValuable intermediate for vaccine development ,
Biodegradable PolymersDevelopment of biodegradable materials

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on modified galactopyranosides showed that certain derivatives had a higher zone of inhibition against Bacillus subtilis than conventional antibiotics . This highlights the potential of these compounds as alternatives in antibiotic therapy.
  • In Vivo Anticancer Study : Research involving xenograft models demonstrated significant tumor growth inhibition when treated with related acylated galactopyranosides. This opens avenues for further investigation into their use as anticancer agents.
  • Glycoconjugate Development : A recent study focused on synthesizing glycoconjugates using 8-Methoxycarbonyloctanoyl derivatives revealed enhanced immunogenicity compared to traditional methods, suggesting a new pathway for vaccine development .

Wirkmechanismus

The compound exerts its effects primarily through its role in glycosylation processes. It acts as a substrate or inhibitor in enzymatic reactions involving glycosyltransferases. The molecular targets include various enzymes involved in the synthesis and modification of glycoproteins and glycolipids. The pathways affected by this compound are crucial for cellular communication, protein folding, and immune response.

Vergleich Mit ähnlichen Verbindungen

Protecting Group Variations

Compound Name Protecting Groups Aglycone/Anomeric Substituent Key Applications/Properties Reference
8-Methoxycarbonyloctanoyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside Acetyl (2,3,4,6) 8-Methoxycarbonyloctanoyl Synthetic intermediate; lipophilicity enhancer Target
Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside Acetyl (2,3,4,6) Ethylthio Stable thioglycoside donor for glycosylation reactions
Methyl 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranoside Benzyl (2,3,4,6) Methyl Oligosaccharide synthesis; regio-/stereochemical control
Allyl 2,4,6-tri-O-benzoyl-β-D-galactopyranoside Benzoyl (2,4,6) Allyl Glycosylation precursor; benzoyl enhances electron-withdrawing effects

Key Insights :

  • Acetyl vs. Benzyl/Benzoyl: Acetyl groups are labile under mild basic conditions, while benzyl and benzoyl require harsher deprotection (e.g., hydrogenolysis for benzyl, strong bases for benzoyl). Acetylated derivatives are preferred for stepwise synthesis due to their ease of removal .
  • Thioglycosides (e.g., Ethyl 1-thio-): These exhibit superior stability and are widely used as glycosyl donors. The target compound’s ester-linked aglycone may be less stable but offers unique cleavage opportunities (e.g., enzymatic or acidic hydrolysis) .

Aglycone/Anomeric Substituent Variations

Compound Name Aglycone/Substituent Key Properties Reference
8-Methoxycarbonyloctanoyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside 8-Methoxycarbonyloctanoyl Lipophilic; potential for controlled release or conjugation Target
4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside 4-Methoxyphenyl Aromatic aglycone; used in photolabile probes or affinity studies
Methyl 2,3,6-Tri-O-benzoyl-α-D-galactopyranoside Methyl Compact substituent; minimal steric hindrance for glycosylation

Key Insights :

  • Long-Chain vs. Aromatic Aglycones: The target’s octanoyl chain increases lipophilicity, making it suitable for lipid-based formulations or membrane interaction studies. In contrast, 4-methoxyphenyl derivatives are used in photochemical applications due to their UV activity .
  • Methyl Aglycone : Simplifies synthesis but lacks functional handles for further modification .

Sugar Configuration and Reactivity

  • β-D-Galactopyranoside vs. α-D-Galactopyranoside: β-linked galactosides mimic natural glycoconjugates (e.g., lactose, blood group antigens), whereas α-linked isomers are less common in biological systems. The target’s β-configuration enhances relevance in glycobiology research .
  • Comparison with Glucopyranosides: 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside () shares similar protecting groups but differs in sugar stereochemistry, affecting enzyme recognition and binding .

Research Findings and Implications

  • Synthetic Utility: The target compound’s combination of acetyl protection and a hydrolyzable octanoyl chain makes it a flexible intermediate for drug conjugation or glycoengineering.
  • Comparative Limitations : Unlike thioglycosides, the ester linkage in the target may limit stability in prolonged storage or acidic conditions.
  • Future Directions : Functional studies are needed to explore its role in lipase inhibition or membrane interactions, leveraging insights from structurally similar compounds .

Biologische Aktivität

8-Methoxycarbonyloctanoyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside (CAS No. 104494-93-1) is a glycosylated compound known for its potential biological activities. Its structure consists of a galactopyranoside backbone with multiple acetyl groups and a methoxycarbonyl octanoyl moiety, which may influence its interaction with biological systems.

  • Molecular Formula: C23H36O12
  • Molecular Weight: 504.52 g/mol
  • CAS Number: 104494-93-1

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its role in cellular processes, potential therapeutic applications, and interactions with biomolecules.

Antimicrobial Activity

Research indicates that compounds similar to 8-Methoxycarbonyloctanoyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside exhibit antimicrobial properties. The presence of the galactopyranoside structure may enhance its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways in pathogens.

Immunomodulatory Effects

Studies have suggested that this compound may influence immune responses. The acetyl groups can modulate the solubility and bioavailability of the compound, potentially enhancing its interaction with immune cells. This could lead to increased production of cytokines or modulation of immune cell activation.

Glycosylation and Biological Recognition

The glycosylation pattern of this compound is significant for its biological recognition. Glycosides can serve as ligands for lectins and other carbohydrate-binding proteins, which are crucial in cell-cell interactions and signaling pathways. This property is particularly relevant in cancer biology and infection mechanisms.

Research Findings

StudyFindingsYear
Collins et al.Demonstrated the synthesis of glycosylated compounds and their potential as therapeutic agents2007
Carbohydrate ResearchInvestigated the role of glycosyltransferases in assembling saccharopeptides1998
ParchemAnalyzed the structural properties and potential applications in organic synthesis2021

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various glycosides, including derivatives of β-D-galactopyranoside. Results indicated that certain modifications significantly enhanced activity against Gram-positive bacteria.
  • Immunological Response : In vitro studies showed that compounds with similar structures could stimulate macrophage activation and enhance phagocytosis, suggesting potential applications in immunotherapy.
  • Cancer Cell Interaction : Research focused on the interaction of glycosylated compounds with cancer cells revealed that specific sugar moieties could inhibit tumor growth by interfering with cell signaling pathways.

Q & A

Q. What are the key synthetic strategies for preparing 8-Methoxycarbonyloctanoyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside?

Methodological Answer: The synthesis typically involves:

  • Protection of hydroxyl groups : Acetylation (e.g., using acetic anhydride/pyridine) to generate the tetra-O-acetylated galactopyranoside core.
  • Glycosylation : Activation of the anomeric position (e.g., trichloroacetimidate or thioglycoside donors) for coupling with the 8-methoxycarbonyloctanoyl aglycone.
  • Deprotection : Selective removal of acetyl groups under mild basic conditions (e.g., NaOMe/MeOH).

Q. Critical Considerations :

  • Monitor reaction progress via TLC (e.g., 1:1 hexane/EtOAc) and confirm regioselectivity using 1H^{1}\text{H}-NMR (e.g., anomeric proton at δ 4.5–5.5 ppm) .
  • Use boron trifluoride etherate (BF3_3·Et2_2O) as a Lewis acid catalyst to enhance glycosylation efficiency .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

Methodological Answer:

  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98% by peak integration) .
  • Spectroscopic Analysis :
    • 13C^{13}\text{C}-NMR to confirm acetyl group positions (e.g., carbonyl carbons at δ 168–172 ppm) .
    • High-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., [M+Na]+^+ with <2 ppm error) .

Advanced Research Questions

Q. How can stereochemical control be achieved during glycosylation to ensure β-anomeric configuration?

Methodological Answer:

  • Donor Activation : Use trichloroacetimidate donors with BF3_3·Et2_2O, which favors β-selectivity via an SN_\text{N}2 mechanism .
  • Solvent Effects : Dichloromethane (DCM) or toluene at low temperatures (−40°C) stabilizes the oxocarbenium ion intermediate, enhancing β-configuration .
  • Protecting Group Strategy : Bulky groups (e.g., benzylidene) at C-4/C-6 restrict conformational flexibility, directing nucleophilic attack to the β-face .

Q. What experimental approaches address low yields in glycosylation reactions involving this compound?

Methodological Answer:

  • Optimized Catalysis : Replace BF3_3·Et2_2O with trimethylsilyl triflate (TMSOTf) for higher reactivity in sterically hindered systems .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 12 h) and improve yields by 15–20% under controlled dielectric heating .
  • Preactivation Protocol : Preactivate the glycosyl donor (e.g., imidate) before adding the acceptor to minimize side reactions .

Q. How are contradictory regioselectivity results resolved in oligosaccharide assembly using this compound?

Methodological Answer:

  • Competitive Glycosylation Studies : Compare reactivity of acceptors (e.g., primary vs. secondary hydroxyls) using 1H^{1}\text{H}-NMR kinetics .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict transition-state energies to rationalize unexpected regioselectivity .
  • Orthogonal Protection : Introduce temporary groups (e.g., allyl ethers) to block undesired sites, redirecting coupling to target positions .

Q. What strategies mitigate acetyl group migration during deprotection steps?

Methodological Answer:

  • Controlled Basic Conditions : Use NaOMe in MeOH (0.1 M, 0°C) to minimize migration; monitor via 1H^{1}\text{H}-NMR for acetyl shifts (e.g., C-2 to C-3) .
  • Enzymatic Deacetylation : Lipase-catalyzed hydrolysis (e.g., Candida antarctica) selectively removes acetyl groups without migration .

Data Analysis and Interpretation

Q. How is the biological activity of glycoconjugates derived from this compound evaluated?

Methodological Answer:

  • Glycosidase Inhibition Assays : Measure IC50_{50} values against α-galactosidase (e.g., fluorogenic 4-methylumbelliferyl substrate) .
  • Cell-Based Studies : Assess immunostimulatory activity (e.g., IL-6/IL-12 secretion in macrophages) for vaccine adjuvant candidates .

Q. What analytical tools resolve overlapping signals in NMR spectra of complex derivatives?

Methodological Answer:

  • 2D NMR Techniques :
    • HSQC to correlate 1H^{1}\text{H}/13C^{13}\text{C} shifts for acetyl groups.
    • NOESY to confirm anomeric configuration (e.g., inter-residue nuclear Overhauser effects) .
  • Cryoprobe Sensitivity : Use cryogenically cooled probes (600 MHz+) to enhance resolution in crowded regions (δ 3.5–4.5 ppm) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.